2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol
Description
Chemical Structure and Properties 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol (CAS: 1261943-43-4) is a phenolic compound with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol. Its structure comprises a biphenyl scaffold substituted with a dimethylaminocarbonyl group (-CON(CH₃)₂) at the meta position of one phenyl ring and a hydroxyl (-OH) group at the ortho position of the adjacent phenyl ring . This combination of functional groups confers unique electronic and steric properties, making it a candidate for biochemical and material science applications.
Safety and Handling
According to its Material Safety Data Sheet (MSDS), the compound is harmful via inhalation, skin contact, and ingestion, necessitating proper personal protective equipment during handling .
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(2)15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)17/h3-10,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCASFNPWKFUQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683568 | |
| Record name | 2'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-36-4 | |
| Record name | 2'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol typically involves the reaction of 2-hydroxybiphenyl-3-carboxylic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction of the carbonyl group may yield alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .
Scientific Research Applications
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or as a ligand that binds to specific receptors . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Key Differences
- Electronic Effects: The dimethylaminocarbonyl group in this compound acts as an electron-withdrawing group, reducing electron density on the aromatic ring compared to 4-(dimethylamino)phenol, where the dimethylamino group is electron-donating .
- Reactivity: The boronic acid derivative (C₉H₁₂BNO₃) is tailored for cross-coupling reactions, whereas the phenolic hydroxyl group in this compound facilitates hydrogen bonding, enhancing solubility in polar solvents .
Bioactive Phenolic Derivatives
- Anti-inflammatory Activity: Compound 2 from Lycium barbarum (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) exhibits potent anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μmol/L), comparable to quercetin .
- Cytotoxicity: Phenolic compounds like 4,7,12,13,29 from Pleione bulbocodioides show cytotoxicity against LA795 cells, highlighting the role of hydroxyl and methoxy groups in bioactivity . The dimethylaminocarbonyl group in this compound may reduce cytotoxicity while enhancing target specificity.
Biological Activity
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol, a compound characterized by its phenolic structure and dimethylaminocarbonyl group, has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 284.31 g/mol
The compound features a phenolic hydroxyl group that is crucial for its biological interactions. The presence of the dimethylaminocarbonyl moiety enhances its solubility and reactivity with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The phenolic hydroxyl group can form hydrogen bonds with proteins and nucleic acids, while the dimethylaminocarbonyl group participates in non-covalent interactions, influencing enzyme activity and receptor binding .
Antioxidant Activity
Studies have indicated that compounds with similar phenolic structures exhibit significant antioxidant properties. The antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging ability. For instance, related phenolic compounds have shown IC values in the micromolar range, suggesting that this compound may also possess comparable antioxidant capabilities.
Estrogen Receptor Activity
Phenolic compounds are known to exhibit estrogenic activity due to their structural similarity to estrogens. A case study involving hindered phenols demonstrated that such compounds could bind to estrogen receptors (ER), potentially leading to endocrine disruption . Although specific data on this compound's ER binding affinity is limited, its structural characteristics suggest a potential for similar interactions.
Antimicrobial Activity
Phenolic compounds are widely recognized for their antimicrobial properties. Research indicates that modifications to the phenolic structure can enhance antimicrobial efficacy against various pathogens. For instance, derivatives of natural phenols have shown improved activity against biofilms formed by bacteria such as Escherichia coli and Staphylococcus aureus. While direct studies on this compound are scarce, the potential for antimicrobial activity remains plausible based on structural analogs .
Case Study 1: Estrogenic Activity Prediction
A study utilized read-across methodologies to predict the estrogenic activity of hindered phenols based on structural similarities. The findings indicated that structural modifications significantly influenced binding affinities to estrogen receptors. This approach could be applied to assess the estrogenic potential of this compound by comparing it with known analogs .
Case Study 2: Antioxidant Efficacy
In an experimental setup evaluating various phenolic compounds' antioxidant properties, several derivatives exhibited notable DPPH scavenging activity. While specific data for this compound was not included, related compounds demonstrated IC values indicating strong antioxidant potential. This suggests that further investigation into this compound's antioxidant capacity could yield significant results.
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
